molecular formula C13H9F3N2O2 B1504863 2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 72633-64-8

2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No. B1504863
CAS RN: 72633-64-8
M. Wt: 282.22 g/mol
InChI Key: HRAILYWEUPEYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C20H15F3N2O3, a CAS number of 193754-31-3, and a molecular weight of 388.349 . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound involves a trifluoromethyl group, which is known for its potent electron-withdrawing properties and considerable hydrophobic surface area . The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .

Scientific Research Applications

Met Kinase Inhibition

Research on similar compounds like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has demonstrated their role as potent and selective Met kinase inhibitors. These compounds have shown improved enzyme potency and kinase selectivity, with significant in vivo efficacy in tumor models, leading to their advancement into clinical trials (Schroeder et al., 2009).

Crystal Structure Analysis

The crystal structure of related compounds like diflunisal carboxamides, which are synthesized from anti-inflammatory drugs, has been confirmed through X-ray diffraction. Such studies provide insights into the molecular structure and stability, contributing to the understanding of their pharmacological properties (Zhong et al., 2010).

NF-kappaB and AP-1 Gene Expression Inhibition

Compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, which are structurally similar, have been studied for their ability to inhibit NF-kappaB and AP-1 transcription factors. This research is significant for understanding the potential of these compounds in modulating gene expression related to various diseases (Palanki et al., 2000).

Antimicrobial and Antifungal Properties

Studies on novel derivatives of similar compounds have demonstrated antimicrobial and antifungal properties. These findings are crucial for developing new therapeutic agents against infectious diseases (El-Sehrawi et al., 2015).

Fluorescence Properties

Research on 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and similar compounds has revealed their fluorescence properties. Such studies are essential for developing new materials for optoelectronic applications (Ershov et al., 2015).

FGFR Inhibition for Cancer Therapy

N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of fibroblast growth factor 1 (FGF1), a crucial target in various cancers. Molecular docking studies have confirmed their interaction with FGF1, highlighting their potential as anticancer agents (Misra et al., 2017).

Photophysical Properties Analysis

The photophysical properties of related compounds have been studied, providing insights into their potential applications in photonics and material sciences (Shatsauskas et al., 2019).

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care. It advises against breathing in dust, vapor, mist, or gas, and recommends avoiding contact with skin and eyes. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-12(20)10-5-2-6-17-11(10)19/h1-7H,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAILYWEUPEYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680501
Record name 2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

CAS RN

72633-64-8
Record name 2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.